![molecular formula C12H10N2 B14661573 2H-azepino[1,2-a]benzimidazole CAS No. 41770-77-8](/img/structure/B14661573.png)
2H-azepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. This reaction is followed by treatment with a base such as morpholine, resulting in the formation of 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, leading to the formation of quaternary azolium salts. These salts can then be cyclized in alcohol in the presence of potassium carbonate to yield 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines, depending on the substituents present .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the azepine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction could produce different hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
2H-azepino[1,2-a]benzimidazole has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Industry: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 2H-azepino[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For instance, it has been predicted to act as a ligand for enzyme CYP2D16 and as an antagonist of the subtype A receptor of γ-aminobutyric acid (GABA) . These interactions can modulate neurotransmitter activity, potentially leading to therapeutic effects such as dopamine receptor agonism and antidepressant properties .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]azepines: These compounds share a similar fused ring system but differ in the degree of unsaturation and substituent effects.
Benzimidazole Derivatives: Compounds like 1,2-disubstituted benzimidazoles exhibit similar core structures but with different functional groups and biological activities.
Uniqueness
2H-azepino[1,2-a]benzimidazole stands out due to its specific ring fusion and the resulting electronic and steric effects.
Propiedades
Número CAS |
41770-77-8 |
|---|---|
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-3,5-9H,4H2 |
Clave InChI |
NTDFWLXHFOZIQH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=NC3=CC=CC=CN3C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



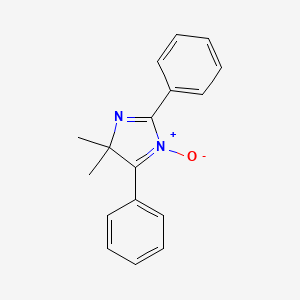


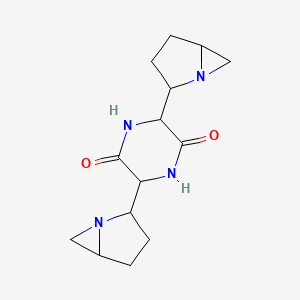
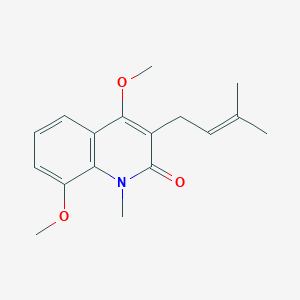
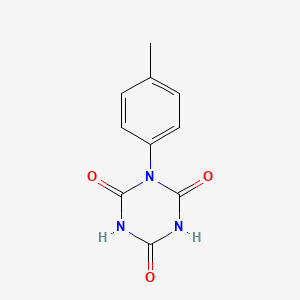

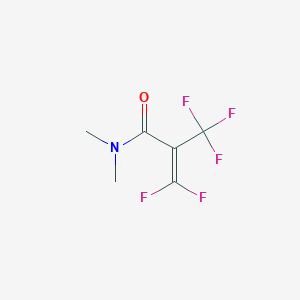

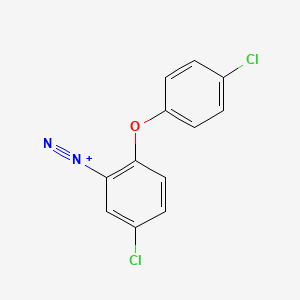

![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
